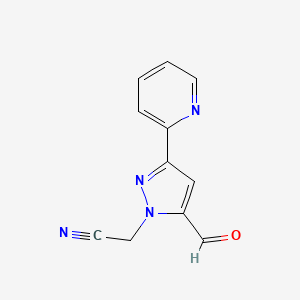
2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
The compound “2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach . For instance, catalytic protodeboronation of alkyl boronic esters is a known reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
Compounds structurally related to "2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile" have been synthesized and evaluated for their antioxidant activities. For instance, the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety from a key intermediate related to the target compound resulted in compounds with antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).
Heterocyclic Synthesis and Biological Activities
The versatility of pyrazole derivatives, akin to the mentioned compound, in heterocyclic synthesis has been demonstrated, with these derivatives being precursors for a variety of new compounds with potential biological activities. For example, the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives through condensation reactions has been reported (Harb, Abbas, & Mostafa, 2005). Moreover, some of these compounds have shown antimicrobial and antitumor activities, highlighting their significance in medicinal chemistry research (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Electrocatalytic Applications
Related pyrazole and pyridine complexes have been explored for their electrocatalytic activities, particularly in the reduction of carbon dioxide. This demonstrates the potential of such compounds in environmental chemistry and catalysis research (Hossain, Nagaoka, & Ogura, 1996).
Polyheterocyclic Synthesis
The use of related compounds in the synthesis of polyheterocyclic structures further illustrates the chemical versatility and potential application of these compounds in the development of new materials or biologically active molecules (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNORBCAQBSIMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



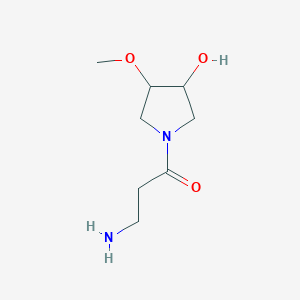
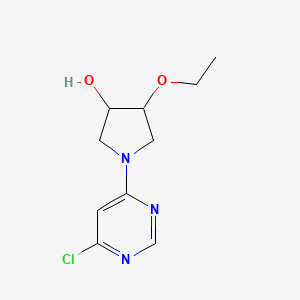
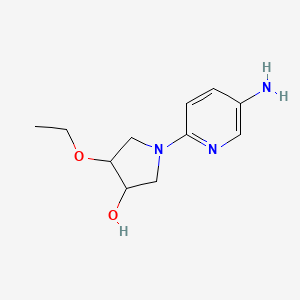

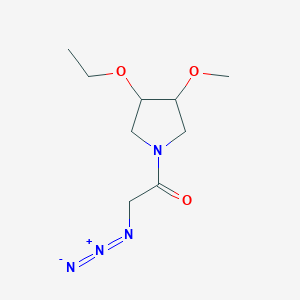
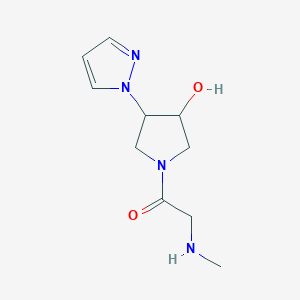

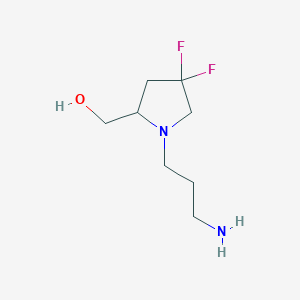
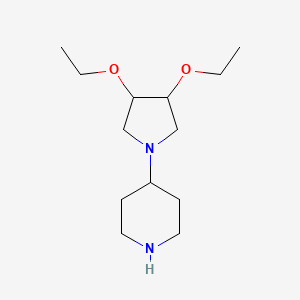
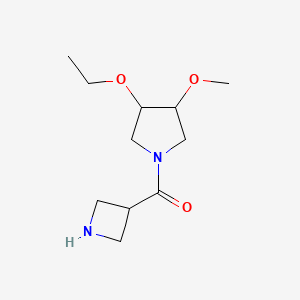


![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)
